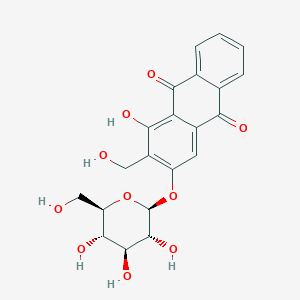

Lucidin 3-O-glucoside

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2/t13-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEFZICGRGZBDD-PTKNJCLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144553 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-29-4 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Lucidin 3-O-glucoside?

An In-depth Technical Guide on the Physical and Chemical Properties of Lucidin 3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 22255-29-4), an anthraquinone glycoside found in plants of the Rubiaceae family, such as Rubia tinctorum (madder plant)[1]. While extensive research on this specific compound is limited, this document consolidates available data on its properties, spectroscopic characteristics, and relevant experimental methodologies. Information on its aglycone, Lucidin, is included to provide a broader context for potential biological activity and toxicological considerations.

Physicochemical Properties

This compound consists of the aglycone lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) linked to a β-D-glucopyranosyl group at the 3-hydroxyl position[1]. The addition of the glucose moiety significantly enhances the molecule's polarity and water solubility compared to its aglycone[1]. The primary physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1][2][3][4][5][6] |

| Molecular Weight | 432.38 g/mol | [1][2][3][4][5][6] |

| CAS Number | 22255-29-4 | [1][3][6][7] |

| Appearance | Solid powder | [1][2][4] |

| Melting Point | 220 - 221 °C (from methanol) | [2] |

| Boiling Point | 778.9 ± 60.0 °C (Predicted) | [2] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 289.2 ± 27.8 °C (Predicted) | [2] |

| LogP | 0.08 (Predicted) | [2] |

| Purity (Typical) | ≥98% (HPLC) | [1][4] |

| Storage | 2-8°C, sealed, dry, ventilated environment. Long-term (powder): -20°C. | [1][6] |

Spectroscopic Data

Detailed experimental spectral data for this compound is not widely available in public literature. The following information is based on published data and extrapolations from structurally similar compounds[1][8].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show characteristic signals for the aromatic protons of the anthraquinone core, a singlet for the hydroxymethyl protons, an anomeric proton signal (doublet) for the glucose unit, and a series of signals in the carbohydrate region for the other glucose protons[1][8].

-

¹³C NMR : Expected signals include those for the quinone carbonyls, aromatic carbons, the hydroxymethyl carbon, and the anomeric and other carbons of the glucose moiety[1][8].

-

-

Mass Spectrometry (MS) :

-

High-resolution electrospray ionization (ESI-MS) is a key technique for its characterization. In positive ion mode, a protonated molecule [M+H]⁺ is observed at an m/z of approximately 433.1129[8]. In negative ion mode, a deprotonated molecule [M-H]⁻ at m/z 431.1 is expected[1].

-

Tandem MS (MS/MS) analysis would likely show a characteristic fragmentation pattern involving the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the lucidin aglycone (m/z 269.0)[1].

-

-

UV-Vis Spectroscopy : The UV-Vis spectrum is characteristic of the anthraquinone chromophore, providing information about the electronic transitions within the molecule[8].

Experimental Protocols & Methodologies

The following sections detail generalized protocols that can be adapted for the isolation, analysis, and biological assessment of this compound.

Isolation and Purification from Plant Material

This workflow outlines the general steps for extracting and purifying this compound from a natural source like Rubia tinctorum roots[1].

-

Extraction : Plant material is extracted with a suitable solvent, such as ethanol. Extraction under reflux may increase yield but can also lead to the formation of byproducts[1].

-

Preliminary Purification : The crude extract is concentrated, and solvent-solvent partitioning is used to separate compounds by polarity. Glycosides like this compound will preferentially move to the more polar phase (e.g., n-butanol)[1].

-

Chromatographic Purification : The enriched fraction is subjected to column chromatography. Final purification to achieve high purity (≥98%) is typically performed using preparative High-Performance Liquid Chromatography (HPLC)[1].

-

Characterization : The structure and identity of the purified compound are confirmed using spectroscopic methods.

Analytical HPLC Method

An established HPLC method for the analysis of anthraquinones can be adapted for this compound[1].

-

Column : Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1].

-

Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[1].

-

Flow Rate : ~1.0 mL/min[1].

-

Detection : UV-Vis detector at 254 nm or a Diode Array Detector (DAD)[1].

Genotoxicity Assessment (Ames Test)

Due to the known genotoxic effects of the aglycone lucidin, assessing the mutagenic potential of this compound is critical[9]. The Ames test is a standard initial assay[9].

-

Strain Selection : Histidine-requiring strains of Salmonella typhimurium are used[9].

-

Metabolic Activation : The assay is run with and without an S9 fraction from rat liver to simulate mammalian metabolism, which can convert the glycoside to its active aglycone[9].

-

Exposure & Incubation : Bacteria are exposed to the test compound on a histidine-lacking medium and incubated[9].

-

Analysis : A positive result (a significant increase in revertant colonies compared to the control) indicates mutagenic potential[9].

Biological Activity and Signaling Pathways

Direct research on the signaling pathways modulated by this compound is scarce[1][3]. However, data from related compounds provide a basis for potential mechanisms of action.

Genotoxicity and Metabolism

The primary concern for this compound is its potential genotoxicity. It can be hydrolyzed by glycosidases to release the aglycone, lucidin. Lucidin can be further metabolized into reactive intermediates that form DNA adducts, a key event in carcinogenesis[9]. This metabolic activation is a critical consideration in any toxicological assessment.

Proposed Anti-Inflammatory Signaling Pathway

While not demonstrated for this compound itself, the related compound lucidone has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways[10]. It is plausible that Lucidin or its glucoside could interact with similar targets.

This diagram illustrates a potential mechanism where Lucidin-3-O-glucoside or its metabolites could inhibit the MAPK/JNK and NF-κB pathways, which are central to the inflammatory response[10]. This would lead to a downstream reduction in the expression of pro-inflammatory genes. However, this remains speculative and requires direct experimental validation for this compound.

Conclusion

This compound is an anthraquinone glycoside with defined physicochemical properties. While comprehensive biological and spectroscopic data are still limited, existing information and data from related compounds provide a solid foundation for further research. The primary area of concern remains its potential genotoxicity following metabolic activation to its aglycone, lucidin. The provided protocols offer standardized methodologies for its analysis and bioactivity screening. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological and toxicological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|22255-29-4|COA [dcchemicals.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Lucidin 3-O-glucoside: A Technical Guide to Its Natural Sources and Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin 3-O-glucoside is a naturally occurring anthraquinone glycoside found predominantly in plants of the Rubiaceae family. This technical guide provides a comprehensive overview of its natural sources, putative biosynthetic pathway, and detailed experimental protocols for its extraction, purification, and characterization. While the complete biosynthetic pathway of this compound has not been fully elucidated, this document outlines a proposed pathway based on established general anthraquinone biosynthesis in plants. All quantitative data from spectroscopic and chromatographic analyses are presented in structured tables for clarity and comparative purposes. Furthermore, this guide includes detailed experimental methodologies and visual workflows to aid researchers in the isolation and analysis of this compound.

Natural Sources

This compound is primarily isolated from the roots of plants belonging to the Rubiaceae family. The most notable source is the madder plant (Rubia tinctorum), which has been historically used for its red pigments.[1][2] Other plants from the Rubia genus, as well as some species in the Morinda genus, such as Morinda citrifolia (Noni), are also known to contain this compound.[3][4] In Rubia tinctorum, this compound often co-occurs with its primeveroside analogue, lucidin-3-O-primeveroside, from which it can be derived by partial hydrolysis.[5][6][7]

Biosynthesis

The precise biosynthetic pathway of this compound is not yet fully detailed in scientific literature. However, a putative pathway can be constructed based on the well-established biosynthesis of anthraquinones in plants. This process involves the convergence of the shikimate pathway and the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[2][8]

The shikimate pathway provides the precursor, isochorismate, which is converted to o-succinylbenzoate. This is then activated to o-succinylbenzoate-CoA. The MVA/MEP pathway produces the isoprene unit, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of these precursors leads to the formation of the core anthraquinone structure. The final step in the formation of this compound is the glycosylation of the lucidin aglycone at the 3-hydroxyl position, a reaction catalyzed by a UDP-glycosyltransferase (UGT).[9]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |

| Molecular Weight | 432.38 g/mol | [1] |

| CAS Number | 22255-29-4 | [1] |

| Appearance | Solid powder | [1] |

| Purity (typical) | ≥98% (HPLC) | [1] |

| Storage | 2-8°C, sealed, in a ventilated, dry environment | [1] |

Table 2: ¹H NMR Spectral Data (DMSO-d₆)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) | Reference |

| H-4 | 7.20 | s | [10] | |

| H-5 | 7.63 | s | [10] | |

| H-7 | 7.49 | d | 7.8 | [10] |

| H-8 | 8.12 | d | 8.6 | [10] |

| 2-CH₂ | 4.75 | s | [10] | |

| H-1' | 5.13 | d | 6.7 | [10] |

| Sugar Protons | 3.22-3.71 | m | [10] |

Table 3: ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ ppm) | Reference |

| C-1 | 161.5 | [10] |

| C-2 | 148.2 | [10] |

| C-3 | 160.8 | [10] |

| C-4 | 108.7 | [10] |

| C-4a | 134.5 | [10] |

| C-5 | 126.2 | [10] |

| C-6 | 133.5 | [10] |

| C-7 | 121.3 | [10] |

| C-8 | 115.8 | [10] |

| C-8a | 132.7 | [10] |

| C-9 | 186.4 | [10] |

| C-9a | 115.2 | [10] |

| C-10 | 181.6 | [10] |

| C-10a | 110.1 | [10] |

| 2-CH₂ | 58.9 | [10] |

| C-1' | 101.2 | [10] |

| C-2' | 73.4 | [10] |

| C-3' | 76.5 | [10] |

| C-4' | 69.6 | [10] |

| C-5' | 77.1 | [10] |

| C-6' | 60.6 | [10] |

Table 4: Mass Spectrometry and UV-Vis Data

| Technique | Ion/Wavelength | Value | Reference |

| ESI-MS | [M+H]⁺ | 433.1129 | [10] |

| UV-Vis (Methanol) | λmax | 225, 275, 410 nm | [10] |

Experimental Protocols

Extraction and Purification of this compound from Rubia tinctorum

This protocol is a general procedure adapted from methods for isolating anthraquinone glycosides from Rubia tinctorum.[1]

1. Pre-treatment of Plant Material:

-

Thoroughly wash fresh roots of Rubia tinctorum to remove soil and debris.

-

To deactivate hydrolytic enzymes, the roots can be steamed or briefly boiled (30 seconds to a few minutes).[5]

-

Air-dry and powder the root material.[3]

2. Extraction:

-

Extract the powdered root material (e.g., 1 kg) with 95% ethanol (3 x 5 L) at room temperature with agitation for 48 hours for each extraction.[3] Alternatively, a 70:30 (v/v) ethanol/water mixture can be used.[5]

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.[3]

3. Solvent Partitioning:

-

Suspend the crude extract in distilled water.

-

Successively partition the aqueous suspension with equal volumes of n-hexane, ethyl acetate, and n-butanol.[3]

-

Collect the n-butanol fraction, which will be enriched with glycosides, and evaporate the solvent to dryness.[3]

4. Chromatographic Purification:

-

The dried n-butanol fraction is subjected to column chromatography on a reversed-phase C18 stationary phase.[1]

-

A gradient elution system of water and acetonitrile (both containing 0.1% formic acid) is employed.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

5. Final Purification:

-

Pool the fractions containing this compound and concentrate them.

-

For high purity, further purification by preparative HPLC may be necessary.[1]

Analytical High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the analysis of this compound in plant extracts.[1]

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: Approximately 1.0 mL/min.[1]

-

Detection: UV-Vis detector at 254 nm or a diode array detector (DAD) for full UV spectra.[1]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification in Biological Matrices

This method is ideal for the sensitive and selective quantification of this compound in biological samples.[11]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of the biological sample (e.g., plasma), add 20 µL of an internal standard working solution.[11]

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[11]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[11]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[11]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[11]

-

Vortex and transfer to an autosampler vial for analysis.[11]

2. HPLC-MS/MS Analysis:

-

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[11]

-

The specific parameters for the mass spectrometer (e.g., precursor and product ions, collision energy) need to be optimized for this compound.

Biological Activity

There is a significant lack of in-depth research specifically on the biological activities of this compound.[12][13] Most of the available research has focused on its aglycone, lucidin. Lucidin has been reported to have potential multi-targeted anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[12] However, it has also been shown to possess genotoxic and mutagenic properties.[14][15][16] It is important to note that the glycosylation of lucidin to form this compound can significantly alter its biological properties, including its solubility, bioavailability, and toxicity.[1][12] Therefore, the biological activities of lucidin cannot be directly extrapolated to this compound, and further research is required to elucidate the specific pharmacological profile of the glycoside.[1][13]

Conclusion

This compound is a well-characterized anthraquinone glycoside from a phytochemical perspective, with established methods for its isolation and analysis. While its primary natural sources are known, its complete biosynthetic pathway and specific biological activities remain largely unexplored. This technical guide provides a solid foundation for researchers by consolidating the available data and presenting detailed experimental protocols. Further investigation into the biosynthesis and pharmacology of this compound is warranted to fully understand its potential applications in drug development and other scientific fields.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Rubia Tinctorum, Morinda Officinalis and Anthraquinones - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De Novo Transcriptome Analysis Reveals Putative Genes Involved in Anthraquinone Biosynthesis in Rubia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether, a component of ethanolic Rubia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. Lucidin | C15H10O5 | CID 10163 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Spectroscopic Data and Structural Elucidation of Lucidin 3-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Lucidin 3-O-glucoside, an anthraquinone glycoside of interest in phytochemical and pharmacological research. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral properties, alongside the experimental protocols crucial for its analysis.

Spectroscopic Data Summary

The structural confirmation of this compound, identified as 1-hydroxy-2-hydroxymethylanthraquinone 3-O-β-D-glucopyranoside, relies on a combination of spectroscopic techniques. The data presented herein has been compiled from analyses of the compound isolated from Rubia tinctorum.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum reveals the chemical environment of each proton within the this compound structure. The following table summarizes the observed chemical shifts (δ) in parts per million (ppm) and their corresponding coupling constants (J) in Hertz (Hz).[1]

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-4 | 7.20 | s | |

| H-5 | 7.63 | s | |

| H-7 | 7.49 | d | 7.8 |

| H-8 | 8.12 | d | 8.6 |

| 2-CH₂ | 4.75 | s | |

| H-1' | 5.13 | d | 6.7 |

| Sugar Protons | 3.22-3.71 | m | |

| Solvent: DMSO-d₆[1] |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-1 | 163.5 |

| C-2 | 117.4 |

| C-3 | 162.4 |

| C-4 | 108.2 |

| C-4a | 131.8 |

| C-5 | 113.3 |

| C-6 | 161.8 |

| C-7 | 121.7 |

| C-8 | 128.9 |

| C-8a | 127.2 |

| C-9 | 185.2 |

| C-9a | 107.9 |

| C-10 | 181.7 |

| 2-CH₂ | 58.0 |

| C-1' | 100.1 |

| C-2' | 73.1 |

| C-3' | 77.3 |

| C-4' | 69.5 |

| C-5' | 76.3 |

| C-6' | 60.5 |

| Solvent: DMSO-d₆[1] |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a critical technique for determining the molecular weight and elemental composition of this compound.[1]

| Ion | m/z |

| [M+H]⁺ | 433.1129 |

High-resolution mass spectrometry is expected to show a prominent [M-H]⁻ ion in negative ion mode at an m/z of approximately 431.1.[2] Fragmentation analysis via MS/MS would likely show cleavage of the glycosidic bond, yielding a fragment ion corresponding to the lucidin aglycone at m/z 269.0.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule and is characteristic of the anthraquinone chromophore.[1]

| Solvent | λmax (nm) |

| Methanol | 245, 275, 410 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on meticulous experimental procedures. The following sections outline standardized protocols for the analysis of anthraquinone glycosides like this compound.[1]

Isolation and Purification of this compound from Rubia tinctorum

While a specific protocol for this compound is not extensively detailed in the literature, a general procedure can be adapted from methods used for isolating other anthraquinone glycosides from Rubia tinctorum.[2]

-

Extraction : Dried and powdered roots of Rubia tinctorum are extracted with a solvent such as ethanol or a methanol/water mixture.[2] This can be performed at room temperature with agitation or under reflux.[2] It is important to note that extraction with ethanol at reflux temperatures may lead to the formation of lucidin-ω-ethyl ether.[2]

-

Preliminary Purification : The crude extract is filtered and concentrated under reduced pressure.[2] The resulting residue can be subjected to solvent partitioning (e.g., between water and n-butanol) to separate compounds based on polarity. The glycosides will preferentially partition into the butanol phase.[2]

-

Chromatographic Separation : The butanol fraction is then subjected to column chromatography over silica gel or a reversed-phase C18 material.[2] Elution is typically performed with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.[2] Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

-

Final Purification : Fractions containing this compound are pooled, concentrated, and may require further purification by preparative HPLC to achieve high purity.[2]

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[1]

-

Sample Preparation :

-

¹H NMR Acquisition Parameters :

-

¹³C NMR Acquisition Parameters :

Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) instrument.[1]

-

Sample Preparation :

Analytical High-Performance Liquid Chromatography (HPLC) Method

An analytical HPLC method for the separation of anthraquinones from Rubia tinctorum can be adapted for the analysis of this compound.[2]

-

Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase A : Water with 0.1% formic acid.[2]

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.[2]

-

Gradient : A linear gradient from a lower to a higher percentage of mobile phase B.[2]

-

Flow Rate : Approximately 1.0 mL/min.[2]

-

Detection : UV-Vis detector at 254 nm or a diode array detector (DAD) to obtain full UV spectra.[2]

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound, from isolation to spectroscopic analysis.

Caption: Workflow for the isolation and structural elucidation of this compound.

Key Structural Moieties of this compound

This diagram highlights the primary structural components of this compound and their connectivity.

Caption: Key structural components of this compound.

References

The Enigmatic Potential of Lucidin 3-O-glucoside: A Technical Guide on its Prospective In Vitro Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucidin 3-O-glucoside, an anthraquinone glycoside, presents a significant knowledge gap in the landscape of cancer research. A comprehensive review of existing scientific literature reveals a notable scarcity of published findings on its specific biological effects, particularly its in vitro cytotoxicity against cancer cell lines.[1][2] This technical guide aims to address this void by providing a comparative analysis based on the available data of its aglycone parent, Lucidin, and other related anthraquinone glucosides. The objective is to offer a foundational understanding and to delineate critical areas for future investigation into the therapeutic potential of this compound. While direct experimental data on this compound is not available, this document will leverage information on related compounds to hypothesize its potential mechanisms and guide future research.

Introduction to this compound

This compound is a naturally occurring anthraquinone glycoside. Its chemical structure consists of the aglycone Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) linked to a glucose molecule at the 3-hydroxy position.[3] The addition of this glucoside moiety can significantly alter the pharmacological properties of the parent compound, often affecting its solubility, bioavailability, and biological activity.[1][2] While the presence of this compound in plants like Rubia tinctorum is known, detailed experimental data regarding its biological activity remains largely unpublished.[3]

The Aglycone Parent: Lucidin's Biological Profile

To infer the potential cytotoxic properties of this compound, it is essential to examine its well-studied aglycone, Lucidin. Research suggests that Lucidin possesses a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1]

Anticancer Potential of Lucidin

Preliminary research, including in silico studies, has positioned Lucidin as a promising candidate for cancer therapy.[1] Computational analyses suggest that Lucidin may function as a multi-targeted agent, interacting with several critical signaling proteins involved in cancer progression.[1] However, it is crucial to note that these are computational findings and await validation through in vitro and in vivo experimental studies.[1] Some studies have suggested that Lucidin exhibits anti-proliferative effects on various cancer cell lines.[2]

A significant concern associated with Lucidin is its potential genotoxicity.[1] This necessitates a cautious approach and thorough safety profiling in any future investigations of this compound.[1]

Insights from Other Anthraquinone Glucosides

The glycosylation of anthraquinones can enhance their antiproliferative effects against various cancer cell lines. For instance, Alizarin-O-glucoside has demonstrated a more potent inhibitory effect on cancer cell growth compared to its aglycone, Alizarin.[1] This suggests that this compound might exhibit enhanced or altered biological activities compared to Lucidin.[1] However, without direct experimental evidence, this remains speculative.[1]

Postulated Cytotoxicity and Mechanism of Action of this compound

Based on the activity of its aglycone and other related glucosides, it is plausible that this compound may exert cytotoxicity in cancer cells through the induction of apoptosis and cell cycle arrest. The signaling pathways potentially modulated by this compound are hypothesized below based on the known mechanisms of related compounds.

Potential Signaling Pathways

Several signaling pathways are critical in the regulation of cell proliferation, survival, and death. Based on studies of the related compound lucidone and other natural products, the following pathways are of interest for future investigation of this compound's mechanism of action:

-

NF-κB Pathway: The transcription factor NF-κB is crucial for pro-inflammatory gene expression and cell survival.[1] Lucidone, a related compound, has been shown to inhibit the nuclear translocation and DNA binding of NF-κB.[1]

-

MAPK Pathway: The MAPK signaling cascade is involved in various cellular processes, including proliferation and apoptosis.[4] Lucidone has been observed to attenuate the phosphorylation of JNK, a key component of the MAPK pathway.[1]

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Many natural compounds exert their anticancer effects by inhibiting this pathway.[4]

The following diagram illustrates a hypothetical experimental workflow to investigate the cytotoxicity of this compound.

Caption: A proposed experimental workflow for evaluating the in vitro cytotoxicity of this compound.

The following diagram illustrates a potential signaling pathway that could be affected by this compound, leading to apoptosis.

Caption: A hypothetical signaling cascade for this compound-induced apoptosis in cancer cells.

Proposed Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound's in vitro cytotoxicity.

Cell Culture and Compound Preparation

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) and a normal cell line (e.g., HEK293) should be used.

-

Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: A stock solution of this compound should be prepared in a suitable solvent like DMSO and serially diluted to the desired concentrations for treatment.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Cell Cycle Analysis

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, fix them in cold 70% ethanol, and store them at -20°C overnight.

-

Wash the cells with PBS and incubate them with RNase A and PI.

-

Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs) and then with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence detection system.

Quantitative Data from Related Compounds

Due to the absence of direct data for this compound, the following tables summarize the cytotoxic effects of its aglycone, Lucidin, and another structurally distinct but functionally relevant compound, Cyanidin 3-O-glucoside, on various cancer cell lines. This data is provided to offer a comparative perspective and to guide the design of future experiments.

Table 1: In Silico Docking Scores of Lucidin with Cancer-Related Proteins

| Target Protein | Docking Score (kcal/mol) |

|---|---|

| Data for Lucidin is primarily computational and lacks experimental IC50 values in the provided search results. | N/A |

Note: A more negative docking score generally indicates a stronger binding affinity. These are computational findings and require experimental validation.[1]

Table 2: IC50 Values of Cyanidin 3-O-glucoside in Various Cancer Cell Lines

| Cancer Cell Line | IC50 Value (µM) | Exposure Time (h) | Assay |

|---|---|---|---|

| Specific IC50 values for Cyanidin 3-O-glucoside were not consistently reported across the search results in a comparable format. Studies often describe its inhibitory effects without providing specific IC50 values. | N/A | N/A | N/A |

Note: The cytotoxic effects of Cyanidin 3-O-glucoside have been documented, leading to growth inhibition, apoptosis, and cell cycle arrest in various cancer cell lines including breast, colon, and gastric cancer.[6][7][8]

Future Research Directions

The significant gap in the scientific literature concerning the biological activities of this compound presents a clear opportunity for future research.[2] Key areas for investigation should include:

-

In Vitro Screening: A comprehensive screening of this compound against a diverse panel of cancer cell lines is the essential first step to determine its cytotoxic potential.[2]

-

Mechanism of Action Studies: Should significant biological activity be identified, subsequent studies must focus on elucidating the underlying molecular mechanisms and signaling pathways.[2]

-

Comparative Studies: Direct comparative studies of the biological effects of Lucidin and this compound are necessary to understand the impact of glycosylation on its activity and safety profile.[1]

-

Safety and Toxicity Profiling: A thorough investigation of the potential genotoxic and mutagenic effects of this compound is critical, especially given the concerns associated with its aglycone.[1]

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanidin-3- O-glucoside chloride acts synergistically with luteolin to inhibit the growth of colon and breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Understanding Lucidin 3-O-glucoside: A Technical Guide on its Putative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lucidin 3-O-glucoside is a naturally occurring anthraquinone glycoside found in plants of the Rubia genus.[1] Despite its availability for research, a comprehensive understanding of its specific biological activities and mechanism of action remains largely uncharacterized in the public domain.[1][2] Current scientific literature indicates a significant scarcity of in-depth research specifically on this compound.[1][2] This technical guide aims to consolidate the available, albeit limited, information on this compound. It will leverage data from its aglycone parent, Lucidin, and other related anthraquinone glucosides to provide a foundational understanding and to highlight critical areas for future investigation. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development.

Physicochemical and Spectral Data

While extensive biological data is lacking, the physicochemical and spectral properties of this compound have been characterized, providing a basis for its identification and quantification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22255-29-4 | [2] |

| Molecular Formula | C₂₁H₂₀O₁₀ | [2] |

| Molecular Weight | 432.38 g/mol | [2] |

| Appearance | Not specified | |

| Solubility | Increased polarity and water solubility compared to its aglycone, lucidin. | [3] |

Table 2: ¹H NMR Spectral Data of this compound

Data based on characterization of the compound isolated from Rubia tinctorum.[4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Specific data not readily available in public domain | Aromatic protons, hydroxymethyl protons, anomeric proton of glucose, other glucose protons are expected.[3][4] |

Table 3: ¹³C NMR Spectral Data of this compound

Data based on characterization of the compound isolated from Rubia tinctorum.[4]

| Chemical Shift (δ) ppm | Assignment |

| Specific data not readily available in public domain | Carbonyl signals, aromatic carbons, hydroxymethyl carbon, anomeric carbon, other glucose carbons are expected.[3][4] |

Table 4: Mass Spectrometry and UV-Vis Data for this compound

| Technique | Expected Data | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Prominent [M-H]⁻ ion at m/z ≈ 431.1. MS/MS fragmentation would likely show cleavage of the glycosidic bond, resulting in a lucidin aglycone fragment (m/z 269.0). | [3] |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the anthraquinone chromophore. | [4] |

Putative Mechanism of Action and Signaling Pathways

Direct research into the signaling pathways modulated by this compound is exceptionally limited.[2][3] However, studies on its aglycone, Lucidin, and a structurally related compound, lucidone, offer potential, though speculative, insights into its mechanism of action. It is crucial to note that these findings cannot be directly extrapolated to this compound due to structural differences.[3]

Insights from the Aglycone, Lucidin

Lucidin has been investigated for its potential as a multi-targeted anticancer agent.[1] In silico studies suggest that Lucidin may have a stronger binding affinity for key cancer-related proteins than the FDA-approved drug Lapatinib.[1] These computational analyses indicate that Lucidin may interact with several critical signaling proteins involved in breast cancer progression.[1]

Table 5: In Silico Molecular Docking Results for Lucidin (Aglycone) with Potential Target Proteins

| Target Protein | Binding Affinity (kcal/mol) | Reference |

| Estrogen Receptor | Value not specified | [5] |

| CDK2 | Value not specified | [5] |

| PI3K | Value not specified | [5] |

Note: A more negative docking score generally indicates a stronger binding affinity. The interactions are reportedly stabilized by hydrogen bonds and π-π stacking.[1]

Insights from the Related Compound, Lucidone

Lucidone, a cyclopentenedione, has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α).[1] The proposed mechanisms involve the inhibition of the NF-κB and MAPK/JNK signaling pathways.[1]

Lucidone is suggested to inhibit the nuclear translocation and DNA binding of NF-κB, a key transcription factor for pro-inflammatory gene expression.[1]

References

Lucidin 3-O-glucoside: A Technical Guide to its Genotoxicity and Safety Profile for Research Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the genotoxicity and safety profile of Lucidin 3-O-glucoside.

Introduction: this compound is a naturally occurring anthraquinone glycoside found in the roots of plants such as Rubia tinctorum (madder).[1][2] While it is of interest for its potential applications in traditional medicine and as a dye, its safety profile, particularly its genotoxic potential, requires careful consideration.[1] This guide synthesizes the available scientific information, focusing on the genotoxic effects of its primary metabolite, lucidin, to infer the risks associated with this compound.

Core Safety Summary

Direct and extensive toxicological data for this compound is limited.[3] However, due to its metabolic conversion to the genotoxic aglycone, lucidin, it is considered a pro-genotoxic compound.[1][2] The carcinogenicity of the related compound, lucidin-3-O-primeveroside, in rats further underscores the need for stringent safety precautions when handling this compound.[3] It should be treated as a potentially hazardous substance with possible carcinogenic, mutagenic, and toxic properties.[3]

Metabolic Activation: The Key to Genotoxicity

The genotoxic potential of this compound is intrinsically linked to its metabolism. In vivo, the glycosidic bond is cleaved by glycosidases, releasing the biologically active aglycone, lucidin.[1][4] This metabolic activation is a critical step that precedes DNA damage.[1] Lucidin can be further metabolized into reactive intermediates capable of forming DNA adducts, a primary event in chemical carcinogenesis.[1] Studies on the related lucidin-3-O-primeveroside have shown its conversion to lucidin and the subsequent formation of lucidin-specific DNA adducts in the liver and kidneys of rats.[1]

Genotoxicity Profile

The genotoxic effects of this compound are primarily inferred from studies on its aglycone, lucidin.

| Genotoxicity Assay | Test System | Metabolic Activation (S9) | Observed Effect (for Lucidin) | Implication for this compound |

| Ames Test | Salmonella typhimurium | With and without | Mutagenic; induces point mutations (frameshift and base-pair substitutions).[2] | Genotoxic following metabolic activation to lucidin.[2] |

| Comet Assay | Mammalian cells | Not explicitly required for direct DNA damage | Expected to be positive, inducing DNA single-strand breaks.[2] | Likely to induce DNA damage after conversion to lucidin. |

| In Vitro Micronucleus Assay | Mammalian cells (e.g., CHO, TK6, human lymphocytes) | Not explicitly required for direct clastogenic effect | Expected to increase the frequency of micronuclei, indicating chromosome breakage or loss.[2] | Likely to be clastogenic after metabolic activation. |

| Chromosomal Aberration Test | Cultured mammalian cells | With and without | Potential for clastogenic activity due to DNA adduct formation.[1] | Potential to cause chromosomal aberrations following conversion to lucidin. |

Experimental Protocols

Detailed methodologies for key genotoxicity assays are crucial for researchers. The following are generalized protocols for the assessment of compounds like this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6][7]

Protocol:

-

Strain Selection: Multiple strains of S. typhimurium with different mutations in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are selected.[2]

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[1]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.[1]

-

Incubation: The plates are incubated for 48-72 hours at 37°C.[1]

-

Scoring: The number of revertant colonies (those that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[1]

In Vitro Micronucleus Assay

This assay detects chromosomal damage (clastogenicity) or whole chromosome loss (aneugenicity) by identifying the formation of micronuclei in the cytoplasm of interphase cells.[8][9][10]

Protocol:

-

Cell Culture and Treatment: A suitable mammalian cell line (e.g., CHO, TK6, or human lymphocytes) is cultured and exposed to the test substance with and without metabolic activation (S9).[2]

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[2]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Scoring: Using a microscope, the frequency of micronuclei in a predetermined number of binucleated cells is scored. An increase in the frequency of micronucleated cells indicates a genotoxic effect.[2]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Treatment: A suitable cell line is treated with various concentrations of this compound, including positive and negative controls.[3]

-

Cell Embedding: Treated cells are embedded in a thin layer of agarose on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. DNA with strand breaks will migrate from the nucleoid towards the anode, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tails.[3]

Safety and Handling

Given the potential for genotoxicity, this compound should be handled with a high degree of caution.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields or goggles, and a full-length laboratory coat.[3]

-

Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

-

Spill and Waste Management: In case of a spill, avoid generating dust. Moisten the material and carefully scoop it into a sealed container for disposal as hazardous chemical waste, following all local, state, and federal regulations.[3]

-

First Aid:

-

Inhalation: Move to fresh air and seek medical attention if breathing is difficult.[3]

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[3]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

-

Conclusion

The available evidence strongly suggests that this compound is a pro-genotoxic compound that requires metabolic activation to exert its DNA-damaging effects.[1][2] Its aglycone, lucidin, is mutagenic and is anticipated to be positive in assays detecting chromosomal damage and DNA strand breaks.[1][2] For researchers and drug development professionals, these findings highlight the critical need for a thorough genotoxicological evaluation and stringent safety measures when working with this compound or any related anthraquinone glycosides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 7. Ames Test - Creative Diagnostics [qbd.creative-diagnostics.com]

- 8. x-cellr8.com [x-cellr8.com]

- 9. scispace.com [scispace.com]

- 10. In Vitro Mammalian Cell Micronucleus Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling the Antioxidant Potential of Lucidin 3-O-glucoside: A Technical Guide for Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin 3-O-glucoside, an anthraquinone glycoside, presents a compelling yet underexplored subject for antioxidant research. While its aglycone, Lucidin, has demonstrated notable anti-inflammatory and antioxidant properties, a significant knowledge gap exists regarding the specific biological activities of its glycosylated form.[1][2] This technical guide serves as a foundational resource, navigating the current understanding of related compounds to propose a strategic approach for the systematic evaluation of this compound's antioxidant potential. By detailing standard experimental protocols and conceptualizing potential signaling pathways, this document aims to equip researchers with the necessary framework to pioneer investigations into this promising molecule.

Introduction: The Case for Investigating this compound

Anthraquinones are a class of naturally occurring aromatic compounds recognized for their diverse pharmacological activities.[1] Lucidin, the aglycone of this compound, has been identified as a potential multi-targeted agent with anti-inflammatory and antioxidant capabilities.[1][2] The addition of a glucose moiety, forming this compound, can significantly influence the molecule's solubility, bioavailability, and metabolic fate, thereby potentially altering its biological efficacy.[1] Despite its availability for research purposes, specific studies on the biological effects, mechanisms of action, and quantitative antioxidant data for this compound are conspicuously absent from the current scientific literature.[1][2] This guide addresses this critical gap by providing a comprehensive overview of established methodologies and theoretical frameworks to direct future research.

Quantitative Data on Antioxidant Activity: A Call for Investigation

To date, there is a notable absence of published quantitative data from direct antioxidant assays performed on this compound. To facilitate future comparative analysis and provide a standardized framework for reporting, the following tables are presented as templates for structuring experimental findings.

Table 1: In Vitro Radical Scavenging Activity of this compound

| Assay Type | Test Concentration(s) (µg/mL or µM) | % Inhibition / Scavenging Activity | IC₅₀ (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC₅₀ |

| DPPH | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| ABTS | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Table 2: In Vitro Reducing Power of this compound

| Assay Type | Test Concentration(s) (µg/mL or µM) | Absorbance / Reducing Power Value | Trolox Equivalent Antioxidant Capacity (TEAC) (mM TE/g) | Positive Control (e.g., Ascorbic Acid, Trolox) Value |

| FRAP | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Proposed Experimental Protocols for Antioxidant Assessment

The following are detailed methodologies for key in vitro antioxidant assays that are recommended for evaluating the potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.

-

Reagents and Materials:

-

This compound

-

DPPH (0.004% in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to desired test concentrations.

-

In a 96-well plate, add a specific volume of each dilution of the sample or positive control to the wells.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

This compound

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Ethanol or phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

-

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

Add a small volume of the sample or positive control to the diluted ABTS•+ solution and mix.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

-

Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents and Materials:

-

Protocol:

-

Prepare the FRAP reagent fresh.

-

Prepare a stock solution of this compound and a series of dilutions.

-

Add a small volume of the sample or positive control to the FRAP reagent in a 96-well plate.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Create a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

-

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound remain to be elucidated, insights can be drawn from its aglycone, Lucidin, and other structurally related antioxidant glucosides, such as cyanidin-3-O-glucoside (C3G).[6] Future research should investigate the potential involvement of the following pathways.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Many natural antioxidants exert their protective effects by activating the Nrf2 pathway. It is plausible that this compound could induce the nuclear translocation of Nrf2, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. The related compound, lucidone, has been shown to inhibit the NF-κB pathway.[2] Investigations into whether this compound can inhibit the activation and nuclear translocation of NF-κB would be a valuable avenue of research.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: The MAPK signaling cascades (including ERK, JNK, and p38) are involved in various cellular processes, including the response to oxidative stress. Lucidone has also been observed to attenuate the phosphorylation of JNK, a key component of the MAPK pathway.[2] Exploring the modulatory effects of this compound on these pathways could reveal crucial aspects of its mechanism of action.

Mandatory Visualizations

The following diagrams provide a visual representation of the experimental workflows and a hypothetical signaling pathway for this compound.

Caption: Workflow for in vitro antioxidant assays.

Caption: Hypothetical activation of the Nrf2 pathway.

Conclusion and Future Directions

While direct evidence for the antioxidant potential of this compound is currently lacking, the known activities of its aglycone, Lucidin, provide a strong rationale for its investigation. This technical guide offers a clear and structured approach for researchers to systematically evaluate its antioxidant properties through established in vitro assays. Future research should prioritize conducting these foundational antioxidant screens to generate the first quantitative data for this compound. Subsequently, mechanistic studies focusing on key signaling pathways such as Nrf2, NF-κB, and MAPKs will be crucial to elucidate its mode of action at the cellular level. Such data will be invaluable for the broader scientific and drug development communities in assessing the therapeutic potential of this compound.

References

Lucidin 3-O-glucoside: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucidin 3-O-glucoside, a naturally occurring anthraquinone glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from known plant sources. It details established experimental protocols for extraction, purification, and quantitative analysis. While direct research on the signaling pathways of this compound is limited, this document explores the known biological activities of its aglycone, lucidin, to provide insights into its potential mechanisms of action. All quantitative data is presented in structured tables, and key experimental workflows and potential signaling pathways are visualized using diagrams to facilitate understanding and further research.

Introduction

This compound is an anthraquinone glycoside found primarily in the roots of plants belonging to the Rubiaceae family.[1][2] Structurally, it consists of the aglycone lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone) attached to a glucose molecule at the 3-hydroxy position.[3] The presence of the glucoside moiety significantly impacts the molecule's solubility and bioavailability, potentially altering its biological activity compared to its aglycone.[3] While not as extensively studied as other anthraquinones, this compound is a compound of interest for phytochemical and pharmacological research.

Plant Sources and Discovery

The most well-documented source of this compound is the madder plant (Rubia tinctorum).[1][2] The roots of this plant are a rich source of various anthraquinone derivatives. Another potential, though less characterized, source is Morinda citrifolia (Noni), also a member of the Rubiaceae family.[4] While the term "novel plant sources" is of interest, current scientific literature has not extensively reported the presence of this compound in other plant species.

Isolation and Purification Protocols

The isolation and purification of this compound from plant material involve a multi-step process that includes extraction, partitioning, and chromatographic separation. The challenges in this process lie in the potential instability of the compound and the presence of structurally similar interfering compounds.[4][5]

General Experimental Workflow

The overall workflow for isolating this compound is depicted below.

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Isolation from Rubia tinctorum

A detailed protocol for extracting this compound from Rubia tinctorum roots can be adapted from methods used for other anthraquinone glycosides.[2]

1. Pre-treatment of Plant Material:

-

To prevent enzymatic hydrolysis of the glycosides, fresh roots should be washed and then steamed or briefly boiled (30 seconds to a few minutes) to deactivate endogenous enzymes.[2]

-

The heat-treated roots are then dried in a forced-air oven at a controlled temperature (e.g., 40-50°C) and ground into a fine powder.[2]

2. Extraction:

-

The powdered root material is extracted with a polar solvent such as ethanol or a methanol/water mixture.[2] This can be done through maceration (soaking at room temperature with agitation) or Soxhlet extraction.[2]

3. Preliminary Purification:

-

The crude extract is filtered and concentrated under reduced pressure.

-

The resulting residue is subjected to solvent-solvent partitioning. Typically, the extract is partitioned between water and n-butanol. The glycosides, including this compound, will preferentially move into the n-butanol phase.[4]

4. Chromatographic Purification:

-

The butanol fraction is concentrated and then subjected to column chromatography. Both silica gel and reversed-phase C18 stationary phases can be used.[2]

-

A gradient elution system is commonly employed. For reversed-phase chromatography, a gradient of water and acetonitrile (often with a small amount of formic acid) is effective.[4]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

5. Final Purification:

-

Fractions containing this compound are pooled, concentrated, and may require further purification by preparative HPLC to achieve high purity.[2]

Protocol for Isolation from Morinda citrifolia

A general protocol for the extraction and preliminary fractionation from Morinda citrifolia roots is as follows:[4]

1. Extraction:

-

Air-dried and powdered root material (1 kg) is extracted with 95% ethanol (3 x 5 L) at room temperature for 48 hours for each extraction.[4]

-

The extracts are combined and the solvent is evaporated under reduced pressure to yield the crude ethanol extract.[4]

2. Solvent Partitioning:

-

The crude extract (approx. 100 g) is suspended in 1 L of distilled water.[4]

-

This aqueous suspension is then successively partitioned with equal volumes of n-hexane, ethyl acetate, and n-butanol.[4]

-

The n-butanol fraction, which is expected to be enriched with glycosides, is collected and the solvent is evaporated to dryness.[4] This fraction can then be subjected to further chromatographic purification as described for Rubia tinctorum.

Quantitative Data

Specific quantitative data on the yield of this compound from different plant sources is scarce in the available literature. However, data on the extraction of total anthraquinones from Rubia tinctorum can provide a comparative overview of the efficiency of different extraction methods.

| Extraction Method | Solvent System | Starting Material | Extract Yield (g) | Anthraquinone Content in Extract (%) | Reference |

| Refluxing Ethanol-Water | Ethanol-Water | 250 g madder root | 14.7 | 35 | [2] |

| Aqueous Surfactant Solution | Aqueous Surfactant | Not specified | 17.1 | 11 | [2] |

Note: The above table illustrates the yield of total anthraquinones and not specifically this compound.

Experimental Protocols

Analytical High-Performance Liquid Chromatography (HPLC)

An analytical HPLC method is essential for the identification and quantification of this compound.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase A: Water with 0.1% formic acid.[4]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.[4]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV-Vis detector at 254 nm or a Diode Array Detector (DAD).[4]

Biological Activity and Signaling Pathways

Direct research on the biological activity and signaling pathways of this compound is exceptionally limited.[3][6] Much of the available information is focused on its aglycone, lucidin. It is important to note that the glycosylation of lucidin can significantly alter its biological properties.[3]

Genotoxicity of the Aglycone, Lucidin

Lucidin has been reported to have genotoxic effects.[7][8] The genotoxicity of this compound is believed to be linked to its metabolic conversion to lucidin.[7]

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Studies have shown that lucidin is mutagenic in the Ames test and can induce DNA single-strand breaks.[8] This suggests that this compound may act as a pro-genotoxin.[7]

Potential Anti-inflammatory Signaling Pathways

While there is no direct evidence for this compound, a related compound, lucidone, has been shown to have anti-inflammatory effects by modulating the NF-κB and MAPK/JNK signaling pathways.[6] This information may provide a starting point for investigating the potential anti-inflammatory activity of this compound, although any such extrapolation must be made with caution due to structural differences.

Caption: Potential anti-inflammatory signaling pathways that may be modulated by related compounds.

Conclusion

This compound is a naturally occurring anthraquinone glycoside primarily isolated from Rubia tinctorum. While detailed protocols for its extraction and purification are available, there is a significant lack of quantitative data on its yield from various plant sources and a notable scarcity of research on its specific biological activities and signaling pathways. The genotoxic potential of its aglycone, lucidin, warrants careful consideration in any future drug development efforts. Further research is needed to discover novel plant sources, quantify yields, and elucidate the pharmacological profile and mechanisms of action of this compound to fully understand its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The genotoxicity of lucidin, a natural component of Rubia tinctorum L., and lucidinethylether, a component of ethanolic Rubia extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation into the Anti-inflammatory Effects of Lucidin 3-O-glucoside: A Technical Whitepaper

Disclaimer: Direct experimental data on the anti-inflammatory properties of Lucidin 3-O-glucoside is notably scarce in current scientific literature.[1] This document provides a comprehensive overview based on available information on its aglycone, Lucidin, and analogous compounds like lucidone and Cyanidin-3-O-glucoside (C3G). The experimental protocols and potential mechanisms of action detailed herein are presented as a predictive framework for future research endeavors.

Introduction

This compound is a naturally occurring anthraquinone glycoside found in plants of the Rubiaceae family, such as Rubia tinctorum (madder plant).[2] While its direct biological activities are largely uncharacterized, the known anti-inflammatory and antioxidant properties of other anthraquinones and glycosides suggest its potential as a therapeutic agent.[3] This whitepaper aims to consolidate the existing, albeit limited, knowledge and propose a scientific basis for a preliminary investigation into the anti-inflammatory effects of this compound for researchers, scientists, and drug development professionals.

The addition of a glucoside moiety to a compound can significantly alter its solubility, bioavailability, and biological activity.[1][3] For instance, studies on other anthraquinone glucosides have shown enhanced antiproliferative effects compared to their aglycones.[1] This suggests that this compound may possess unique or enhanced bioactivities compared to Lucidin.

Proposed Anti-inflammatory Mechanisms

Based on studies of the related compound lucidone and the well-researched glucoside C3G, the anti-inflammatory effects of this compound may be mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.[1] Lucidone has been shown to inhibit the nuclear translocation and DNA binding of NF-κB.[1] Similarly, C3G has been demonstrated to suppress NF-κB activation.[5][6][7] It is hypothesized that this compound may exert anti-inflammatory effects by preventing the activation of NF-κB, thereby reducing the expression of pro-inflammatory mediators.

Attenuation of the MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway involved in inflammation. Lucidone has been observed to attenuate the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway, which in turn inhibits the activity of the AP-1 transcription factor.[1] It is plausible that this compound could similarly modulate MAPK signaling to reduce inflammation.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on lucidone and C3G, which may serve as a reference for the potential anti-inflammatory efficacy of this compound.

Table 1: Inhibitory Effects of Lucidone on Pro-inflammatory Mediators in LPS-induced Mice

| Mediator | Lucidone Concentration (mg/kg) | Inhibition |

|---|---|---|

| Nitric Oxide (NO) | 50 - 200 | Dose-dependent inhibition[8] |

| Prostaglandin E2 (PGE2) | 50 - 200 | Dose-dependent inhibition[8] |

| Tumor Necrosis Factor-alpha (TNF-α) | 50 - 200 | Dose-dependent inhibition[8] |

Data is illustrative and based on studies on lucidone, not this compound.[8]

Table 2: Inhibitory Effects of Cyanidin-3-O-glucoside (C3G) on Pro-inflammatory Cytokines in LPS-stimulated THP-1 Macrophages

| Cytokine | C3G Concentration | % Inhibition |

|---|---|---|

| TNF-α | Varies by study | Significant inhibition[5][9] |

| IL-1β | Varies by study | Significant inhibition[5] |

| IL-6 | Varies by study | Significant inhibition[5][9] |

| IL-8 | Varies by study | Significant inhibition[5] |

Data is illustrative and based on studies on C3G, not this compound.[5][9]

Experimental Protocols for Investigation

The following are detailed methodologies adapted from studies on lucidone and C3G that can be employed to investigate the anti-inflammatory effects of this compound.[1]

In Vitro Anti-inflammatory Assays

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) or human monocyte-derived macrophages (e.g., THP-1) are cultured under standard conditions.[1][5] Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[1][4]

-